molecular formula C9H5Br2NO2 B13743570 4-Acetoxy-3,5-dibromobenzonitrile CAS No. 2315-84-6

4-Acetoxy-3,5-dibromobenzonitrile

Cat. No.: B13743570
CAS No.: 2315-84-6
M. Wt: 318.95 g/mol
InChI Key: FZCAJMPJPVJNPB-UHFFFAOYSA-N
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Description

4-Acetoxy-3,5-dibromobenzonitrile is an organic compound with the molecular formula C9H5Br2NO2. It is characterized by the presence of two bromine atoms, an acetoxy group, and a nitrile group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-3,5-dibromobenzonitrile typically involves the bromination of 4-acetoxybenzonitrile. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the bromine atoms are introduced at the 3 and 5 positions of the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-3,5-dibromobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Acetoxy-3,5-dibromobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetoxy-3,5-dibromobenzonitrile involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, while the bromine atoms can participate in halogen bonding with biological molecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Properties

CAS No.

2315-84-6

Molecular Formula

C9H5Br2NO2

Molecular Weight

318.95 g/mol

IUPAC Name

(2,6-dibromo-4-cyanophenyl) acetate

InChI

InChI=1S/C9H5Br2NO2/c1-5(13)14-9-7(10)2-6(4-12)3-8(9)11/h2-3H,1H3

InChI Key

FZCAJMPJPVJNPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1Br)C#N)Br

Origin of Product

United States

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